molecular formula C10H10FNO B13169702 2-(Azetidin-1-yl)-6-fluorobenzaldehyde

2-(Azetidin-1-yl)-6-fluorobenzaldehyde

Cat. No.: B13169702
M. Wt: 179.19 g/mol
InChI Key: SFPKQPFOYITCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-1-yl)-6-fluorobenzaldehyde is a chemical compound that features an azetidine ring attached to a fluorobenzaldehyde moiety Azetidine is a four-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-6-fluorobenzaldehyde typically involves the formation of the azetidine ring followed by its attachment to the fluorobenzaldehyde moiety. One common method is the aza-Michael addition, where NH-heterocycles react with α,β-unsaturated esters to form azetidine derivatives . Another approach involves the Suzuki–Miyaura cross-coupling reaction, which is used to attach the azetidine ring to the fluorobenzaldehyde .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and catalytic amounts of molecular iodine has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-6-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom in the benzaldehyde ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-(Azetidin-1-yl)-6-fluorobenzoic acid.

    Reduction: Formation of 2-(Azetidin-1-yl)-6-fluorobenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

2-(Azetidin-1-yl)-6-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-6-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-1-yl)-6-fluorobenzaldehyde is unique due to the presence of both the azetidine ring and the fluorobenzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

2-(azetidin-1-yl)-6-fluorobenzaldehyde

InChI

InChI=1S/C10H10FNO/c11-9-3-1-4-10(8(9)7-13)12-5-2-6-12/h1,3-4,7H,2,5-6H2

InChI Key

SFPKQPFOYITCSG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=C(C(=CC=C2)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.